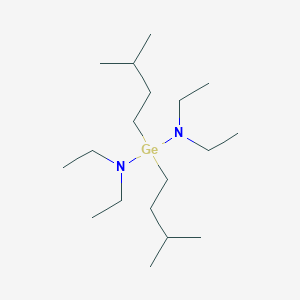![molecular formula C31H48O2 B14366042 1,1'-Methylenebis[2-(nonyloxy)benzene] CAS No. 90449-21-1](/img/structure/B14366042.png)
1,1'-Methylenebis[2-(nonyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[2-(nonyloxy)benzene] is an organic compound with the molecular formula C31H48O2 It consists of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a nonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(nonyloxy)benzene] typically involves the reaction of 2-nonyloxybenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. The general reaction scheme is as follows:
[ 2 \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4-\text{CH}_2-\text{C}_6\text{H}_4\text{O}-\text{C}9\text{H}{19} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis[2-(nonyloxy)benzene] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[2-(nonyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-Methylenebis[2-(nonyloxy)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[2-(nonyloxy)benzene] involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The nonyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis[2-methylbenzene]: Similar structure but with methyl groups instead of nonyloxy groups.
1,1’-Methylenebis[2-ethoxybenzene]: Similar structure but with ethoxy groups instead of nonyloxy groups.
1,1’-Methylenebis[2-propoxybenzene]: Similar structure but with propoxy groups instead of nonyloxy groups.
Uniqueness
1,1’-Methylenebis[2-(nonyloxy)benzene] is unique due to the presence of long nonyloxy chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into organized structures. These properties make it particularly valuable for applications in materials science and nanotechnology.
Properties
CAS No. |
90449-21-1 |
|---|---|
Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
1-nonoxy-2-[(2-nonoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C31H48O2/c1-3-5-7-9-11-13-19-25-32-30-23-17-15-21-28(30)27-29-22-16-18-24-31(29)33-26-20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20,25-27H2,1-2H3 |
InChI Key |
FPTXFTYJLKAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


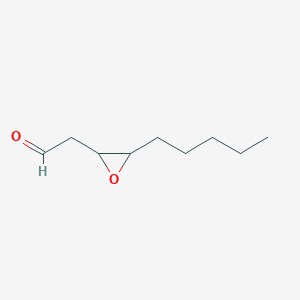

![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)

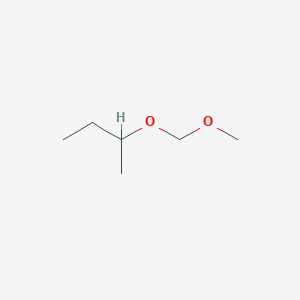
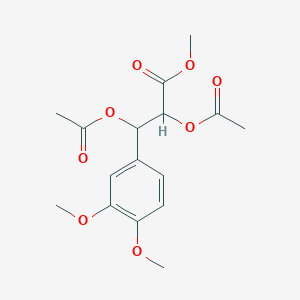
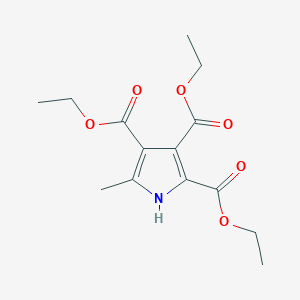
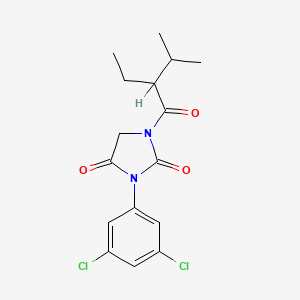
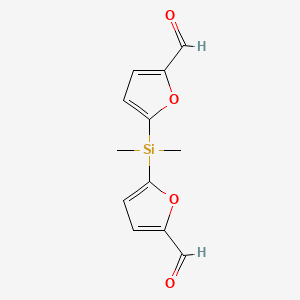

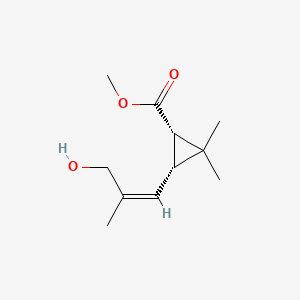
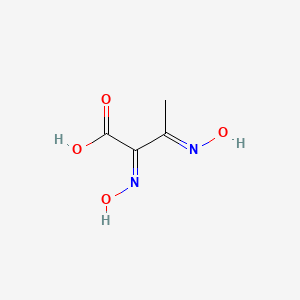
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
